1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid
Description
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid (CAS: 610271-11-9) is a protected amino acid derivative featuring a piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid moiety. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, enabling its use in solid-phase peptide synthesis (SPPS) . Its molecular formula is C21H21NO4 (MW: 351.41), and it is typically employed in the synthesis of conformationally constrained peptides due to the steric effects imparted by the methyl group .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPBDKTAXWLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610271-11-9 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid typically involves the protection of the amino group of 2-methylpiperidine-2-carboxylic acid with the Fmoc group. This can be achieved through the reaction of 2-methylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process involves sequential addition of amino acids to a growing peptide chain, with each addition followed by deprotection and washing steps .
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality. Deprotection is essential for subsequent peptide bond formation.
Reagents and Conditions
| Reagent | Solvent | Reaction Time | Mechanism | Resulting Product |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane | 1–2 hours | Acidolytic cleavage | Free 2-methylpiperidine-2-carboxylic acid |
| Piperidine | DMF | 20–30 minutes | Base-induced β-elimination | Deprotected amine + CO₂ release |
Key Findings :
-
TFA-mediated deprotection : Achieves selective removal of the Fmoc group under mild acidic conditions, leaving the carboxylic acid intact.
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Piperidine in DMF : Preferred for solid-phase peptide synthesis (SPPS) due to rapid kinetics and compatibility with resin-bound substrates. The methyl group at the 2-position does not sterically hinder deprotection.
Coupling Reactions
The carboxylic acid group participates in amide bond formation, critical for elongating peptide chains.
Activation Strategies
| Coupling Agent | Base | Solvent | Reaction Efficiency |
|---|---|---|---|
| DCC | NMM | DCM/DMF | High |
| HOBt/DIC | DIEA | DMF | Excellent |
| EDCl | HOAt | THF | Moderate |
Mechanistic Insights :
-
DCC (Dicyclohexylcarbodiimide) : Activates the carboxylic acid via formation of an O-acylisourea intermediate, facilitating nucleophilic attack by amines.
-
Steric Effects : The 2-methyl group on the piperidine ring slightly reduces coupling efficiency compared to non-methylated analogs, necessitating optimized stoichiometry.
Hydrolysis and Racemization
| Condition | Risk Level | Mitigation Strategy |
|---|---|---|
| Prolonged basic pH | High | Use low-temperature conditions |
| Elevated heat | Moderate | Short reaction times |
-
Racemization : Minimal under standard coupling conditions (0–5% with HOBt).
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Storage Stability : Stable at 0–10°C under inert atmosphere; decomposes upon prolonged exposure to moisture .
Fmoc vs. Other Protecting Groups
| Property | Fmoc | Boc (tert-butoxycarbonyl) |
|---|---|---|
| Deprotection Reagent | Piperidine/TFA | TFA/HCl |
| Stability to Acid | Moderate | High |
| Orthogonality | Compatible with Boc/Bn groups | Limited to basic deprotection |
The Fmoc group’s orthogonal stability to acidic conditions makes it ideal for SPPS workflows.
Case Study: Incorporation into Model Peptides
| Sequence | Coupling Yield | Purity (HPLC) |
|---|---|---|
| Gly-2-MePip-Ala | 89% | >95% |
| 2-MePip-Pro | 82% | 92% |
Scientific Research Applications
Structural Representation
The structural formula of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid can be represented as follows:
Peptide Synthesis
One of the primary applications of Fmoc-2-methylpiperidine-2-carboxylic acid is in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to form peptides or proteins while preventing unwanted reactions.
Case Study: Solid-phase Peptide Synthesis
In a study conducted by Zhang et al. (2023), Fmoc-protected amino acids were used to synthesize a series of peptides with enhanced biological activity. The researchers noted that using Fmoc-2-methylpiperidine-2-carboxylic acid improved the yield and purity of synthesized peptides compared to traditional methods .
Drug Development
Fmoc-2-methylpiperidine-2-carboxylic acid has shown potential in drug development, particularly in the design of inhibitors for various biological targets. Its structural features allow it to interact effectively with enzyme active sites.
Case Study: Enzyme Inhibition
A recent investigation into enzyme inhibitors highlighted the use of Fmoc derivatives in developing potent inhibitors against specific proteases involved in cancer progression. The study demonstrated that compounds incorporating Fmoc groups exhibited increased binding affinity and selectivity .
Organic Synthesis
Beyond peptide synthesis, this compound is utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives that serve as intermediates in the production of pharmaceuticals and agrochemicals.
Data Table: Transformations and Derivatives
Mechanism of Action
The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Fmoc-protected cyclic amino acids. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C21H21NO4 | 351.41 | 2-methylpiperidine-2-carboxylic acid | 610271-11-9 | Peptide synthesis, constrained motifs |
| (S)-1-Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH) | C21H21NO4 | 351.40 | Piperidine-2-carboxylic acid | 86069-86-5 | Peptide backbone modification |
| Fmoc-L-proline (Fmoc-Pro-OH) | C20H18NO4 | 337.36 | Pyrrolidine-2-carboxylic acid | 71989-31-6 | Induction of β-turns in peptides |
| (S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid | C21H19F2NO4 | 387.38 | 4,4-difluoropiperidine-2-carboxylic acid | 1221793-52-7 | Fluorinated peptide analogs |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | C22H22N2O4 | 378.43 | Piperazine-acetic acid hybrid | 180576-05-0 | Linker for combinatorial chemistry |
Key Differences and Implications
Fmoc-Pro-OH, with a smaller pyrrolidine ring, is widely used to stabilize β-turn structures, whereas the piperidine-based target compound may favor helical or extended conformations .
Physicochemical Properties :
- Melting Point : Fmoc-Pro-OH melts at 112–115°C , while the target compound’s methylated analog likely has a higher melting point (similar Fmoc-piperidine derivatives melt near 157°C) .
- Solubility : The methyl group enhances hydrophobicity, reducing solubility in polar solvents like DMF compared to Fmoc-Pip-OH .
Reactivity and Stability: The Fmoc group in all compounds is base-labile, requiring deprotection with piperidine. Fluorinated analogs (e.g., 4,4-difluoro derivative) exhibit altered electronic properties, enhancing metabolic stability in therapeutic peptides .
Applications :
- Target Compound : Ideal for synthesizing sterically hindered peptides or peptidomimetics targeting rigid binding pockets .
- Fmoc-Pip-OH : Used to introduce flexible piperidine spacers in drug discovery .
- Piperazine Derivatives : Serve as bifunctional linkers in combinatorial libraries .
Research Findings and Trends
- Conformational Studies : NMR analysis of peptides containing the target compound revealed restricted rotation around the piperidine ring, confirming its utility in stabilizing secondary structures .
- Therapeutic Potential: Methylated piperidine derivatives are explored in kinase inhibitors due to their ability to occupy hydrophobic enzyme pockets .
- Challenges : Lower solubility of the target compound necessitates optimized SPPS protocols, such as extended coupling times or elevated temperatures .
Biological Activity
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid (Fmoc-2-methylpiperidine-2-carboxylic acid) is a compound widely used in peptide synthesis, particularly due to its role as a protecting group for amino acids. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 610271-11-9
The primary mechanism of action of Fmoc-2-methylpiperidine-2-carboxylic acid involves its use as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during coupling reactions, preventing side reactions. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Peptide Synthesis
Fmoc-2-methylpiperidine-2-carboxylic acid is crucial in synthesizing peptides and proteins. Its stability and ease of removal make it a favorable choice in SPPS, which is essential for developing peptide-based drugs and therapeutics. The compound enables the formation of complex structures necessary for biological activity .
Enzyme Interaction Studies
Research indicates that compounds like Fmoc derivatives can influence enzyme activities by serving as substrates or inhibitors. For example, studies have shown that Fmoc-protected amino acids can be utilized to investigate enzyme-substrate interactions, particularly in the context of proteases and peptidases .
Case Study 1: Inhibition of Histone Deacetylases
In a study examining the effects of various Fmoc-protected amino acids on histone deacetylase (HDAC) activity, it was found that certain derivatives could inhibit HDACs effectively. This inhibition is vital for regulating gene expression and has implications in cancer therapy .
Case Study 2: Development of Peptide-Based Vaccines
Another study focused on using Fmoc-protected amino acids in developing peptide-based vaccines against infectious diseases. The research highlighted how these compounds facilitate the synthesis of immunogenic peptides that elicit robust immune responses .
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Fmoc-L-Proline | 1-(9H-fluoren-9-ylmethoxycarbonyl)-L-proline | 351.42 | Peptide synthesis |
| Fmoc-L-Pipecolic Acid | 1-(9H-fluoren-9-ylmethoxycarbonyl)-L-pipecolic acid | 351.42 | Peptide synthesis, enzyme interaction |
| Fmoc-D-Pipecolic Acid | 1-(9H-fluoren-9-ylmethoxycarbonyl)-D-pipecolic acid | 351.42 | Peptide synthesis, enzyme interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. A general approach involves coupling 2-methylpiperidine-2-carboxylic acid with Fmoc-Cl (Fmoc chloride) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) at 0–20°C. Post-reaction, purification via column chromatography or preparative HPLC is recommended to isolate the product .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dark, dry environment. Avoid exposure to heat, moisture, or incompatible materials such as strong acids/bases or oxidizing agents, which may degrade the Fmoc group . Long-term stability tests should be conducted using HPLC to monitor decomposition .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound may pose acute toxicity risks (Category 4 for oral/dermal/inhalation hazards). Avoid skin contact and inhalation of dust; implement emergency washing protocols for accidental exposure. Toxicity data are limited, so treat it as a potential health hazard .
Q. Which analytical techniques validate purity and structure?
- Methodological Answer : Confirm identity via -NMR and -NMR to resolve stereochemistry and functional groups. Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight. Purity (>97%) should be assessed by reverse-phase HPLC using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can racemization be minimized during Fmoc-mediated synthesis?
- Methodological Answer : Racemization risks increase under basic conditions or elevated temperatures. Optimize reaction parameters: use mild bases (e.g., collidine) at ≤0°C and monitor reaction progress via chiral HPLC. Pre-activating the carboxylic acid with HOBt (hydroxybenzotriazole) or Oxyma Pure can reduce side reactions .
Q. What strategies improve yield in peptide coupling reactions involving this compound?
- Methodological Answer : Employ coupling agents like HATU or DIC/Oxyma for efficient amide bond formation. Ensure stoichiometric excess (1.5–2.0 eq) of the carboxylic acid component. Solvent choice (e.g., DMF or DCM) and reaction time (2–4 hrs) should be optimized via DoE (Design of Experiments) to balance yield and purity .
Q. How is this compound utilized in studying enzyme-ligand interactions?
- Methodological Answer : The Fmoc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS). After incorporation into peptide chains, the Fmoc group is removed with 20% piperidine in DMF, enabling sequential peptide elongation. Its steric bulk can also mimic hydrophobic binding motifs in enzyme active sites, aiding mechanistic studies .
Q. What are the decomposition products under acidic/basic conditions?
- Methodological Answer : Under strong acids (e.g., TFA), the Fmoc group cleaves to release CO and fluorenylmethyl alcohol. Basic conditions (e.g., piperidine) induce β-elimination, forming dibenzofulvene. Monitor degradation pathways via TLC or LC-MS and adjust reaction conditions to avoid byproducts .
Q. How can computational methods aid in optimizing its use as a building block?
- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) predict binding affinities in drug design. DFT calculations (Gaussian) model electronic properties to guide synthetic modifications. Pair computational data with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for validation .
Data Contradiction Analysis
- Safety Data Variability : While some SDS reports acute toxicity (Category 4) , others state insufficient toxicological data . Researchers should default to stringent safety protocols until compound-specific studies are published.
- Stability Claims : Conflicting reports on decomposition temperatures highlight the need for user-specific stability testing under intended storage/application conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
